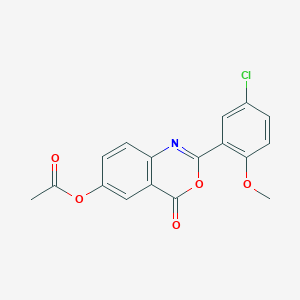![molecular formula C11H16ClIN2O B4960153 N-[2-(dimethylamino)ethyl]-4-iodobenzamide hydrochloride](/img/structure/B4960153.png)
N-[2-(dimethylamino)ethyl]-4-iodobenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)ethyl]-4-iodobenzamide hydrochloride, also known as [^123I]IBZM, is a radiopharmaceutical agent used in single-photon emission computed tomography (SPECT) imaging. It is a selective dopamine D2 receptor antagonist that binds to the D2 receptors in the brain, providing a non-invasive method for studying the dopamine system.
作用機序
[^123I]IBZM binds selectively to the D2 receptors in the brain, which are primarily located in the striatum. The binding of [^123I]IBZM to the D2 receptors can be displaced by endogenous dopamine or dopamine agonists, providing a measure of dopamine release and receptor density. The binding of [^123I]IBZM to the D2 receptors is also influenced by factors such as age, gender, and disease state, which can affect the density and affinity of the receptors.
Biochemical and Physiological Effects
[^123I]IBZM has a relatively short half-life of approximately 13 hours, which limits its use to SPECT imaging. The radiation dose associated with [^123I]IBZM is also relatively low, making it a safe and effective imaging agent. However, [^123I]IBZM does not cross the blood-brain barrier, which limits its use to the study of the dopamine system in the brain. Additionally, [^123I]IBZM is not specific to the D2 receptors, and can bind to other receptors in the brain, such as the serotonin 5-HT1A receptor.
実験室実験の利点と制限
The use of [^123I]IBZM in lab experiments provides a non-invasive method for studying the dopamine system in the brain. It allows for the measurement of dopamine release and receptor density, as well as the investigation of the effects of drugs on the dopamine system. However, the use of [^123I]IBZM is limited to SPECT imaging, which has lower spatial resolution compared to other imaging techniques such as positron emission tomography (PET). Additionally, the use of [^123I]IBZM is limited to the study of the dopamine system in the brain, and cannot be used to study other neurotransmitter systems.
将来の方向性
For [^123I]IBZM include the development of new radiopharmaceutical agents that are more selective for the D2 receptors, and the development of new imaging techniques that have higher spatial resolution. Additionally, [^123I]IBZM could be used in combination with other imaging agents to study the relationship between dopamine and other neurotransmitters in the brain. The use of [^123I]IBZM could also be expanded to the study of other neurological and psychiatric disorders that involve the dopamine system.
合成法
The synthesis of [^123I]IBZM involves the reaction of 4-iodobenzoyl chloride with N,N-dimethylethylenediamine, followed by the addition of [^123I]iodide. The product is then purified using high-performance liquid chromatography (HPLC) to obtain [^123I]IBZM hydrochloride. The radiochemical yield of the synthesis method is typically around 40%, and the specific activity of the final product is approximately 100-150 GBq/μmol.
科学的研究の応用
[^123I]IBZM is primarily used in SPECT imaging to study the dopamine system in the brain. It is particularly useful in the diagnosis and monitoring of Parkinson's disease, as well as other neurological and psychiatric disorders that involve the dopamine system, such as schizophrenia and addiction. [^123I]IBZM SPECT imaging can also be used to investigate the effects of drugs on the dopamine system, as well as to study the relationship between dopamine and other neurotransmitters in the brain.
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-iodobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O.ClH/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3,(H,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODRLZADEWWEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-4-iodobenzamide;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4960073.png)
![4-[3-(2-furyl)-2-propen-1-ylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4960082.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline](/img/structure/B4960083.png)
![N-[2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B4960088.png)
![2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B4960104.png)

![15-(4-hydroxyphenyl)-19-isopropyl-5,9-dimethyl-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B4960107.png)
![methyl 3-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B4960108.png)
![5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960110.png)
![3-{[(2-hydroxy-2-phenylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4960114.png)
![ethyl (5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4960118.png)
![6-(4-methylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4960134.png)
![3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4960135.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4960143.png)